3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile
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Overview
Description
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile typically involves the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have facilitated the synthesis of compounds containing the trifluoromethoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and carbonitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, such as temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Biology: Its unique structural features may make it a candidate for studying biological interactions and pathways.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific molecular targets.
Industry: It may find applications in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The trifluoromethoxy group could play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: This compound shares the trifluoromethoxy and carbonitrile groups but differs in the structure of the carbon backbone.
Other trifluoromethoxy-containing compounds: Various compounds containing the trifluoromethoxy group have been studied for their unique properties and applications.
Uniqueness
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H8F3NO2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
InChI Key |
CCTAKCQLQSIXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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